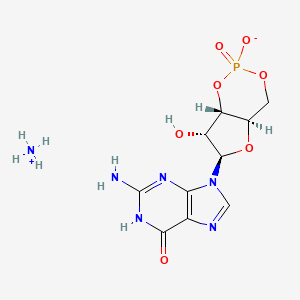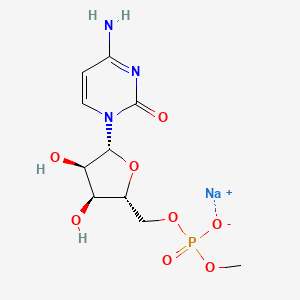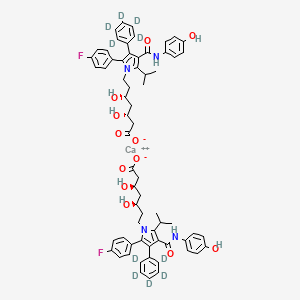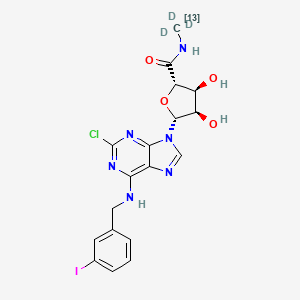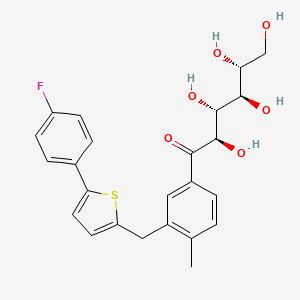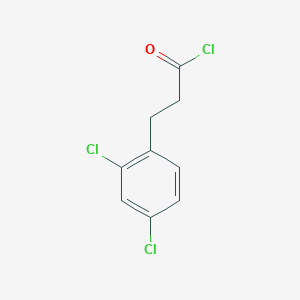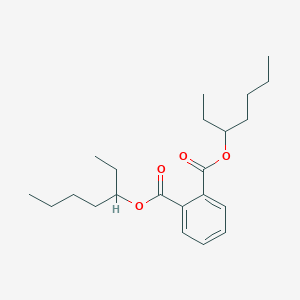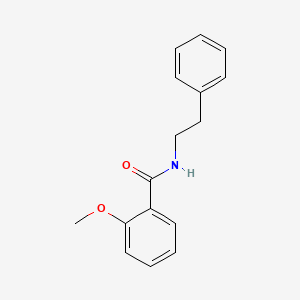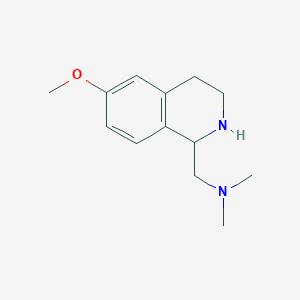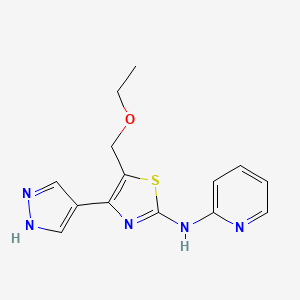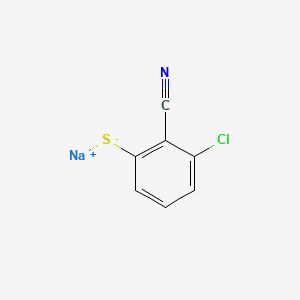
Sodium 3-chloro-2-cyanobenzenethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chloro-2-cyanobenzenethiolate is an organosulfur compound with a unique structure that includes a thiolate group, a cyano group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-2-cyanobenzenethiolate typically involves the reaction of 3-chloro-2-cyanobenzenethiol with a sodium base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiol group is deprotonated by the sodium base, forming the thiolate anion, which is then stabilized by the sodium cation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alkoxides. This reaction typically occurs under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4); carried out in anhydrous conditions.
Substitution: Amines, alkoxides; carried out in basic conditions, often using solvents like ethanol or methanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-chloro-2-cyanobenzenethiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive thiolate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of sodium 3-chloro-2-cyanobenzenethiolate involves its reactivity as a nucleophile. The thiolate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
Sodium 3-chloro-2-hydroxybenzenethiolate: Similar structure but with a hydroxyl group instead of a cyano group.
Sodium 3-chloro-2-methylbenzenethiolate: Similar structure but with a methyl group instead of a cyano group.
Sodium 3-chloro-2-nitrobenzenethiolate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness: Sodium 3-chloro-2-cyanobenzenethiolate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where the cyano group can participate in further chemical transformations, such as in the synthesis of nitriles and other nitrogen-containing compounds.
Properties
Molecular Formula |
C7H3ClNNaS |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
sodium;3-chloro-2-cyanobenzenethiolate |
InChI |
InChI=1S/C7H4ClNS.Na/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H;/q;+1/p-1 |
InChI Key |
REINRBZWWFKMLB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


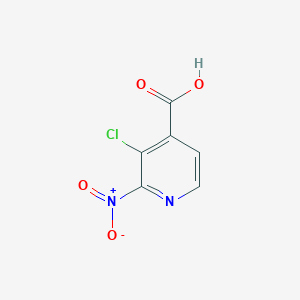
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
